molecular formula C8H2ClF4N B186244 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile CAS No. 129931-47-1

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

Cat. No. B186244
M. Wt: 223.55 g/mol
InChI Key: XRFKGJGJYKZNMH-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 129931-47-1 . It has a molecular weight of 223.56 .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2-chloro-5-trifluoromethyl-benzonitrile was synthesized via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is represented by the formula C8H2ClF4N . The InChI code for the compound is 1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have been used in various reactions. For example, 3-Fluoro-5-trifluoromethylbenzonitrile is used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.56 . It is a liquid at room temperature .

Scientific Research Applications

Synthetic Applications and Material Science

In the realm of organic synthesis, fluorinated compounds have been acknowledged for their unique reactive profiles and the ability to influence the physical and chemical properties of molecules. For instance, the development of practical synthesis methods for fluorinated biphenyls, which are key intermediates in pharmaceuticals, highlights the importance of fluorination in modifying reactivity and enhancing the stability of organic molecules (Yanan Qiu et al., 2009). Similarly, the exploration of aqueous fluoroalkylation reactions underscores the role of fluorinated groups in facilitating environment-friendly synthesis processes (Hai‐Xia Song et al., 2018).

Environmental Impact and Degradation

The environmental impact and degradation pathways of fluorinated chemicals have been a subject of increasing concern. Studies on polyfluoroalkyl chemicals (PFAS) and their degradation highlight the persistence and toxicological profiles of these compounds, urging further research into their environmental fate and the development of safer alternatives (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Pharmacological Significance

In pharmacological research, the incorporation of fluorinated substituents into drug molecules has been shown to significantly affect their pharmacokinetic and pharmacodynamic properties. For example, the review on trifluoromethyl substituents in antitubercular drug design highlights the potential of fluorinated groups in enhancing the activity and bioavailability of therapeutic agents (Sidharth Thomas, 1969).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Future Directions

While specific future directions for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have shown potential in the treatment of high cholesterol . This suggests that 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile could also have potential therapeutic applications.

properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFKGJGJYKZNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599774
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

CAS RN

129931-47-1
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride, 6.0 g (50 mmol) was added to a slurry of 4.0 g (16 mmol) 3-chloro-2-fluoro-5-(trifluoromethyl) benzamide and 15 mL dimethylformamide at 0° C. After stirring for one hour the reaction mixture was diluted with 25 mL pentane and neutralized by dropwise addition of a saturated potassium carbonate solution and filtered. The pentane solution was dried and distilled to yield 3-chloro-2-fluoro-5-(trifluoromethyl) benzonitrile in 71% yield, bp 75°-85° C./20 mm Hg.
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25 mL
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